1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Brand Name:
Vulcanchem
CAS No.:
222159-87-7
VCID:
VC21121416
InChI:
InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7)
SMILES:
C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O
Molecular Formula:
C11H15F3N2O4
Molecular Weight:
296.24 g/mol
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
CAS No.: 222159-87-7
Cat. No.: VC21121416
Molecular Formula: C11H15F3N2O4
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 222159-87-7 |
|---|---|
| Molecular Formula | C11H15F3N2O4 |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7) |
| Standard InChI Key | LJWKDXOJBJSKTA-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator